Phosphocreatine di(tris) salt
Overview
Description
Mechanism of Action
Target of Action
Phosphocreatine di(tris) salt, also known as PCr, primarily targets the energy metabolism processes in the body . It is a high-energy phosphate reservoir found in vertebrate and some invertebrate muscle . It plays a pivotal role in maintaining energy homeostasis, particularly in muscle cells .
Mode of Action
PCr provides phosphate for the conversion of Adenosine Diphosphate (ADP) to Adenosine Triphosphate (ATP) . This process is crucial as ATP serves as the primary source of energy for various cellular functions, including muscle contractions . By acting as a temporal and spatial buffer for ATP, PCr ensures that the energy requirements of the body are met, especially during periods of high energy demand .
Biochemical Pathways
PCr is involved in the creatine kinase/phosphocreatine system, a key pathway in energy metabolism . In this system, PCr donates a phosphate group to ADP to form ATP, a process catalyzed by the enzyme creatine kinase. This ATP can then be used to fuel various cellular processes. When the demand for ATP is low, the reaction can proceed in the opposite direction to regenerate PCr from ATP .
Pharmacokinetics
The pharmacokinetics of PCr are characterized by rapid elimination from the body . Most of the PCr entering the systemic circulation is converted to creatine (Cr), which partially mediates PCr’s hemorheological improvement . Despite the slow transcellular rate, PCr can be taken up by myocardiocytes via some special and hypothetical transport mechanisms .
Result of Action
The action of PCr results in the modulation of cellular energy metabolism, protection against anoxic and ischemic damage to brain neurons, and potential antioxidant activity . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death .
Action Environment
The action of PCr is influenced by the physiological environment. For instance, in muscle tissues, which have high, fluctuating energy requirements, PCr plays a major role in maintaining energy homeostasis . Furthermore, the efficacy of PCr can be influenced by factors such as the availability of ADP and the activity of creatine kinase .
Biochemical Analysis
Biochemical Properties
Phosphocreatine di(tris) salt provides phosphate for ADP-ATP conversion . It interacts with different zwitterionic phospholipids . This interaction induces changes in liposome shape , suggesting that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
This compound has been shown to protect against anoxic and ischemic damage to brain neurons . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death . In addition, it has been found to interact with phospholipids, affecting membrane properties and exerting membrane-protective effects .
Molecular Mechanism
The molecular mechanism of this compound involves the reversible conversion of Creatine and ATP into Phosphocreatine and ADP by creatine kinase . This generates highly diffusible Phosphocreatine energy reserves . Furthermore, this compound has been shown to interact with different zwitterionic phospholipids, inducing changes in liposome shape and altering lipid phase transition .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been suggested that this compound can protect against membrane permeabilization in different model systems . This suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It has been used in systems where alkali metal ions are undesirable .
Metabolic Pathways
This compound is involved in the metabolic pathway that provides phosphate for ADP-ATP conversion . This process is facilitated by the enzyme creatine kinase .
Transport and Distribution
Its interaction with phospholipids suggests that it may interact with transporters or binding proteins .
Subcellular Localization
Given its role in providing phosphate for ADP-ATP conversion , it is likely to be found in areas of the cell where energy conversion processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphocreatine di(tris) salt can be synthesized enzymatically. The process involves the phosphorylation of creatine by creatine kinase in the presence of ATP. The reaction conditions typically include a buffered aqueous solution to maintain the pH and temperature suitable for enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis using immobilized creatine kinase. This method ensures high yield and purity of the product. The reaction is carried out in bioreactors with continuous monitoring of pH, temperature, and substrate concentrations to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphocreatine di(tris) salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis and condensation reactions.
Common Reagents and Conditions
Phosphorylation: Requires ATP and creatine kinase.
Dephosphorylation: Catalyzed by phosphatases.
Hydrolysis: Occurs in the presence of water and can be catalyzed by acids or bases.
Condensation: Involves the removal of water to form a bond between two molecules.
Major Products Formed
Phosphorylation: Produces phosphocreatine and ADP.
Dephosphorylation: Yields creatine and inorganic phosphate.
Hydrolysis: Results in the breakdown of phosphocreatine into creatine and phosphate.
Condensation: Forms creatine phosphate from creatine and phosphate.
Scientific Research Applications
Phosphocreatine di(tris) salt has a wide range of applications in scientific research:
Chemistry: Used as a high-energy phosphate donor in various biochemical assays.
Biology: Studied for its role in cellular energy metabolism and muscle physiology.
Medicine: Investigated for its potential in treating conditions related to energy metabolism, such as ischemic heart disease and neurodegenerative disorders.
Industry: Utilized in the production of energy supplements and as a stabilizer in certain pharmaceutical formulations
Comparison with Similar Compounds
Similar Compounds
- Creatine phosphate disodium salt
- Adenosine triphosphate disodium salt
- Guanosine triphosphate sodium salt
Uniqueness
Phosphocreatine di(tris) salt is unique due to its high solubility in water and its ability to function in systems where alkali metal ions are undesirable. It also has a higher stability compared to other creatine phosphate salts, making it suitable for various biochemical and industrial applications .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N5O11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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